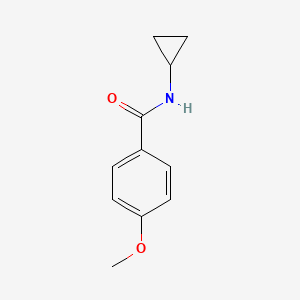

N-cyclopropyl-4-methoxybenzamide

Description

Contextualization of Benzamide (B126) Derivatives in Medicinal Chemistry

Benzamide derivatives represent a significant class of compounds in medicinal chemistry, recognized for their wide array of pharmacological activities. hmdb.canih.gov The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group, is a common feature in numerous approved drugs. google.com These compounds have demonstrated efficacy as antimicrobial, analgesic, anti-inflammatory, and anticancer agents, among other therapeutic applications. hmdb.canih.gov The stability and synthetic accessibility of the aromatic amide bond contribute to its prevalence in drug discovery and development. chemeo.com The versatility of the benzamide structure allows for extensive modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired biological effects. hmdb.ca

The Significance of Cyclopropyl (B3062369) Moieties in Drug Design and Chemical Space Exploration

The cyclopropyl group, a three-membered carbocyclic ring, is an increasingly utilized structural motif in modern drug design. ontosight.aiontosight.ai Its incorporation into drug candidates can lead to significant improvements in a variety of pharmacological properties. ontosight.aimdpi.com Key features of the cyclopropyl ring include its rigid, planar structure and the unique electronic character of its bonds. ontosight.aimdpi.com

From a medicinal chemistry perspective, the cyclopropyl ring can enhance metabolic stability by protecting adjacent functional groups from enzymatic degradation. ontosight.ai It can also improve cell permeability and reduce off-target effects. ontosight.aimdpi.com The conformational constraint imposed by the cyclopropyl group can lead to a more favorable binding entropy with target receptors, thereby increasing potency. ontosight.aiontosight.ai Furthermore, the cyclopropyl moiety can serve as a bioisosteric replacement for other groups, such as alkenes or larger alkyl chains, to optimize a molecule's size, shape, and lipophilicity. ontosight.airesearchgate.net

Overview of N-cyclopropyl-4-methoxybenzamide in Academic Literature

While extensive research exists on benzamide derivatives and cyclopropyl-containing molecules, academic literature focusing specifically on this compound is limited. The compound is indexed with the CAS number 88229-13-4. Some chemical properties have been predicted, though experimentally verified data is not widely published.

A common synthetic route for N-substituted benzamides involves the reaction of a benzoyl chloride with a primary amine. In the case of this compound, this would involve the reaction of 4-methoxybenzoyl chloride with cyclopropylamine (B47189). chemicalbook.com A similar synthesis has been described for the related compound, N-cyclopropyl-3-hydroxy-4-methoxybenzamide, where 3-hydroxy-4-methoxybenzoic acid was coupled with cyclopropylamine using a peptide coupling agent. researchgate.net

Chemical and Physical Properties of this compound and Related Compounds

| Property | Value | Source |

| This compound | ||

| CAS Number | 88229-13-4 | ChemicalBook |

| Molecular Formula | C11H13NO2 | Inferred from structure |

| Boiling Point (Predicted) | 366.5±25.0 °C | ChemicalBook |

| Density (Predicted) | 1.16±0.1 g/cm3 | ChemicalBook |

| pKa (Predicted) | 14.83±0.20 | ChemicalBook |

| N-cyclohexyl-4-methoxybenzamide | ||

| Molecular Formula | C15H19NO2 | Ontosight ontosight.ai |

| Molecular Weight | 255.33 g/mol | Ontosight ontosight.ai |

| N-cyclopropyl-3-hydroxy-4-methoxybenzamide | ||

| Molecular Formula | C11H13NO3 | De Gruyter researchgate.net |

| Crystal System | Monoclinic | De Gruyter researchgate.net |

| Space Group | P21/n | De Gruyter researchgate.net |

Structure

3D Structure

Properties

CAS No. |

88229-13-4 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N-cyclopropyl-4-methoxybenzamide |

InChI |

InChI=1S/C11H13NO2/c1-14-10-6-2-8(3-7-10)11(13)12-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,12,13) |

InChI Key |

VEHNJDQSMLMENP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2CC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Cyclopropyl 4 Methoxybenzamide

Established Synthetic Pathways for N-cyclopropyl-4-methoxybenzamide and its Analogues

The construction of this compound is primarily centered around the formation of the robust amide bond, a cornerstone of organic synthesis.

Amide Bond Formation Strategies

The most direct and widely employed method for the synthesis of this compound involves the coupling of 4-methoxybenzoic acid with cyclopropylamine (B47189). This transformation is typically facilitated by a range of coupling agents that activate the carboxylic acid, enabling nucleophilic attack by the amine.

One effective method involves the use of peptide coupling agents. For instance, the synthesis of the closely related N-cyclopropyl-3-hydroxy-4-methoxybenzamide was achieved with a high yield of 87% by reacting the corresponding carboxylic acid with cyclopropylamine in the presence of 2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF). researchgate.net This method is directly applicable to the synthesis of the title compound.

Alternative coupling agents have been systematically evaluated for their efficacy in aqueous media, which is a growing area of interest for green chemistry. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or oxyma, as well as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), have demonstrated high efficiency in forming amide bonds. luxembourg-bio.com For example, the coupling of benzoic acid with benzylamine (B48309) using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can proceed with high yields. A comparative study highlighted that various coupling systems can be effective, with the choice often depending on the specific substrates and desired reaction conditions. luxembourg-bio.com

A classic and scalable approach is the acylation of cyclopropylamine with an activated form of 4-methoxybenzoic acid, such as 4-methoxybenzoyl chloride. This Schotten-Baumann-type reaction, typically performed in a two-phase system or in the presence of a base to neutralize the hydrochloric acid byproduct, is a robust method for preparing benzamides. luxembourg-bio.com

The following table summarizes various coupling agents and their typical performance in amide bond formation, which can be adapted for the synthesis of this compound.

| Coupling System | Amine | Carboxylic Acid | Solvent | Yield (%) | Reference |

| HATU, DIPEA | Cyclopropylamine | 3-hydroxy-4-methoxybenzoic acid | DMF | 87 | researchgate.net |

| DIC, HOPO | Benzylamine | Benzoic Acid | MeCN/Water | 93 | luxembourg-bio.com |

| DMT-MM BF4 | Benzylamine | Benzoic Acid | MeCN/Water | 90 | luxembourg-bio.com |

| EDC, Oxyma | Benzylamine | Benzoic Acid | MeCN/Water | 82 | luxembourg-bio.com |

Precursor Synthesis and Functional Group Interconversions

The primary precursors for this compound are readily available. Cyclopropylamine is a commercially available reagent. 4-Methoxybenzoic acid can also be purchased or synthesized from p-cresol (B1678582) via Williamson ether synthesis followed by oxidation of the methyl group.

4-Methoxybenzoyl chloride, the key intermediate for the acid chloride route, is typically prepared by reacting 4-methoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is a common laboratory-scale method, while the use of oxalyl chloride, often with a catalytic amount of DMF, provides a milder alternative.

Advanced Reaction Conditions and Catalytic Approaches in Benzamide (B126) Synthesis

Modern synthetic chemistry has seen a shift towards more efficient and atom-economical catalytic methods for amide bond formation. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the synthesis of N-aryl and N-alkyl amides. While typically used for aryl amine synthesis, variations of this methodology can be applied to form amide bonds.

More relevant to this compound, palladium-catalyzed intramolecular hydrocyclopropanylation of alkynes has been developed for the synthesis of cyclopropane-fused γ-lactams, showcasing the utility of palladium in activating C(sp³)–H bonds of cyclopropanes. nih.gov This suggests the potential for developing catalytic methods that directly couple cyclopropanes with carboxylic acid derivatives.

Solvent-free methods using methoxysilanes as coupling agents have also emerged as a green alternative for amide bond formation. These reactions proceed in good to excellent yields without the need for air or moisture exclusion, offering a significant advantage in terms of operational simplicity and waste reduction. nih.gov

Derivatization Strategies for this compound Scaffold

The this compound scaffold offers two primary sites for chemical modification: the benzene (B151609) ring and the cyclopropyl (B3062369) group.

Modifications on the Benzene Ring System

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group. This directing group favors substitution at the ortho positions (C3 and C5) relative to the methoxy group.

Halogenation: Direct halogenation of the aromatic ring can be achieved using standard electrophilic halogenating agents. For example, bromination can be carried out using N-bromosuccinimide (NBS) or bromine in a suitable solvent. Similarly, chlorination can be effected with N-chlorosuccinimide (NCS). The regioselectivity will be predominantly ortho to the strongly activating methoxy group.

Nitration: Nitration of the benzene ring can be performed using a mixture of nitric acid and sulfuric acid. This reaction would also be expected to yield the ortho-nitro derivative due to the directing effect of the methoxy group.

C-H Functionalization: Transition metal-catalyzed C-H functionalization offers a modern and efficient route for derivatization. Palladium-catalyzed reactions, for instance, can be used to introduce various functional groups onto the aromatic ring, often with high regioselectivity controlled by directing groups. The amide functionality itself can act as a directing group, potentially enabling functionalization at the ortho positions of the benzoyl moiety.

Cyclopropyl Group Transformations

The cyclopropyl group, while generally considered stable, can undergo a variety of chemical transformations, particularly when activated by adjacent functional groups.

Ring-Opening Reactions: The strained three-membered ring of the cyclopropyl group can be opened under certain conditions. For example, reactions of cyclopropyl amides with triphenylphosphine (B44618) and carbon tetrahalides can lead to ring-expanded products such as N-substituted pyrrolidin-2-ones. acs.orgnih.gov This transformation proceeds through the in-situ formation of an imidoyl halide, which facilitates the ring expansion.

Cycloaddition Reactions: The N-cyclopropylamine moiety can participate in photochemical cycloaddition reactions. For instance, N-aryl cyclopropylamines have been shown to undergo a formal [3+2] cycloaddition with α,β-unsaturated carbonyl systems upon photoactivation, without the need for a photocatalyst. chemrxiv.orgchemrxiv.orgresearchgate.net This reaction proceeds via a single electron transfer (SET) mechanism and provides access to N-arylaminocycloalkyl compounds.

Cyclization Reactions: When appropriately substituted, the N-cyclopropyl benzamide scaffold can undergo intramolecular cyclization. For example, N-(ortho-cyclopropylphenyl)benzamides have been shown to cyclize under both electron ionization and acidic conditions to form benzoxazines and dibenzoazepines. acs.org

The following table provides examples of transformations involving the cyclopropyl group in related amide systems.

| Reaction Type | Substrate | Reagents/Conditions | Product | Yield (%) | Reference |

| Ring Expansion | Cyclopropyl amide | PPh₃, CX₄ | N-substituted pyrrolidin-2-one | Good | acs.orgnih.gov |

| [3+2] Cycloaddition | N-aryl cyclopropylamine | α,β-unsaturated carbonyl, hv | N-arylaminocycloalkyl compound | Good to Excellent | chemrxiv.orgchemrxiv.orgresearchgate.net |

| Cyclization | N-(ortho-cyclopropylphenyl)-4-methylbenzamide | H₂SO₄ | 3-p-tolyl-1-ethyl-1H-benzoxazine | Major Product | acs.org |

Nitrogen Atom Substitutions

The substitution of the hydrogen atom on the amide nitrogen of this compound opens a pathway to a diverse range of tertiary amides. These transformations are pivotal for modifying the molecule's steric and electronic properties. While literature specifically detailing the N-substitution of this compound is not abundant, a variety of established methods for the N-alkylation and N-arylation of secondary amides are applicable. These methodologies generally involve the deprotonation of the amide N-H bond followed by reaction with an electrophile, or transition metal-catalyzed cross-coupling reactions.

The introduction of an alkyl group onto the nitrogen atom of this compound can be achieved through several synthetic strategies. These methods often utilize the nucleophilicity of the corresponding amidate anion or employ catalytic cycles that enable the use of alcohols as alkylating agents.

One prominent method involves the use of alcohols as alkylating agents in a "borrowing hydrogen" or "hydrogen autotransfer" process. This approach is environmentally benign as it generates water as the primary byproduct. For instance, a protocol utilizing a cobalt-nanoparticle catalyst has been shown to be effective for the N-alkylation of benzamides with various alcohols. nih.gov The reaction proceeds via the initial dehydrogenation of the alcohol to an aldehyde, which then undergoes condensation with the amide. The resulting intermediate is subsequently hydrogenated by the catalyst to yield the N-alkylated product. nih.gov The reaction is typically carried out in the presence of a base, such as potassium hydroxide, at elevated temperatures. nih.gov

Another approach employs iron-based deep eutectic solvents for the selective mono-alkylation of benzamide derivatives with secondary alcohols. researchgate.net This sustainable method proceeds under mild conditions. researchgate.net Furthermore, photochemical methods have been developed for the deoxygenative alkylation of secondary amides, which could be applied to this compound. nih.gov

The classical approach to N-alkylation involves the generation of the amide anion with a strong base, followed by reaction with an alkyl halide. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions.

Below is a table summarizing representative conditions for N-alkylation of benzamides, which are applicable to this compound.

| Catalyst/Reagent | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Co-L5@C-800 | Benzyl alcohol | KOH | Toluene | 130 | 85 |

| FeCl3·6H2O/Glycerol | Secondary alcohols | - | Eutectic mixture | 40 | up to 98 |

| 2-FPy, Tf2O, Et3SiH | Alkyl iodides | - | CH2Cl2 | 0 to rt | Good |

Table 1: Representative Conditions for N-Alkylation of Benzamides.

The introduction of an aryl group at the nitrogen atom of this compound can significantly influence its conformational properties and electronic structure. Transition metal-catalyzed cross-coupling reactions are the most powerful tools for forging the N-aryl bond.

Palladium-catalyzed N-arylation of secondary amides has been extensively studied. These reactions typically employ a palladium precursor, a phosphine (B1218219) ligand, and a base. A notable development is the use of a specific biaryl phosphine ligand with P-bound 3,5-(bis)trifluoromethylphenyl groups, which has proven effective for the N-arylation of acyclic secondary amides with aryl nonaflates, triflates, and chlorides. acs.org Computational studies suggest that the electron-deficient nature of the ligand facilitates the crucial amide binding step. acs.org

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a valuable alternative to palladium-based systems. Modern protocols utilize various copper sources and ligands to achieve N-arylation under milder conditions than the traditional high-temperature Ullmann reaction. For example, the use of CuI with ethylenediamine (B42938) as a ligand and a base like K₃PO₄ or Cs₂CO₃ allows for the N-arylation of amides with aryl iodides under relatively mild conditions. researchgate.net

Transition-metal-free approaches have also emerged as a practical alternative. One such method involves a NaH-initiated aryne generation strategy from o-diiodoarenes, which allows for the N-arylation of secondary amides without the need for an inert atmosphere or strictly anhydrous reagents. rsc.org Another metal-free protocol uses diaryliodonium salts as aryne precursors for the N-arylation of secondary amides. rsc.org Additionally, the reaction of amides with o-silylaryl triflates in the presence of a fluoride (B91410) source like CsF can generate aryne intermediates in situ for the N-arylation process. nih.gov

The table below summarizes various conditions for the N-arylation of secondary amides, which could be adapted for this compound.

| Catalyst/Reagent | Arylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(dba)₂ / Ligand | Aryl nonaflate | NaOtBu | Toluene | 100 | High |

| CuI / Ethylenediamine | Aryl iodide | K₃PO₄ | Dioxane | 110 | Good |

| NaH | o-Diiodoarene | NaH | THF | rt to 60 | up to 99 |

| Diaryliodonium salt | - | t-BuOK | Toluene | 80 | up to 91 |

| CsF | o-Silylaryl triflate | CsF | CH₃CN | rt | Good |

Table 2: Representative Conditions for N-Arylation of Secondary Amides.

Computational Chemistry Approaches for N Cyclopropyl 4 Methoxybenzamide Systems

Molecular Docking Studies

Molecular docking simulations are instrumental in predicting how N-cyclopropyl-4-methoxybenzamide might interact with a protein's binding site. This knowledge is crucial for understanding its potential biological activity and for the design of more potent and specific molecules.

Ligand-Protein Binding Affinity Predictions and Pose Analysis

Molecular docking studies predict the preferred orientation (pose) of this compound when bound to a protein and estimate the strength of this interaction, often expressed as a binding affinity or docking score. For instance, in studies involving Rho-associated kinase-1 (ROCK1), a target in cardiovascular diseases, docking simulations have been used to evaluate the binding affinities of benzamide-based inhibitors. nih.gov The calculated binding free energy, often determined using methods like the Molecular Mechanics Poison-Boltzmann Surface Area (MMPBSA), provides a quantitative measure of the stability of the ligand-protein complex. A lower binding energy generally indicates a more stable and favorable interaction. nih.govdntb.gov.ua

The analysis of the docking pose reveals the specific conformation adopted by this compound within the binding pocket. This includes the spatial arrangement of its cyclopropyl (B3062369), methoxy (B1213986), and benzamide (B126) groups. Nuclear Magnetic Resonance (NMR) studies, in conjunction with ab initio calculations, have shown that secondary N-cyclopropyl amides can exhibit distinct conformational preferences, such as the presence of E-rotamers (cis) around the carbonyl-nitrogen bond in nonpolar environments. nih.gov This inherent conformational flexibility is a key factor considered in docking simulations to identify the most energetically favorable binding mode.

A hypothetical docking study of this compound with a target protein might yield the following data:

| Parameter | Value |

| Docking Score (kcal/mol) | -7.5 |

| Estimated Inhibition Constant (Ki) (µM) | 2.5 |

| Number of Hydrogen Bonds | 2 |

| Key Interacting Residues | TYR 250, ASP 310, PHE 421 |

Identification of Key Binding Site Interactions

Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for molecular recognition and can include:

Hydrogen Bonds: The amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The methoxy group's oxygen atom can also participate as a hydrogen bond acceptor. Docking studies identify key amino acid residues in the binding site that can form these crucial hydrogen bonds.

Pi-Pi Stacking: The aromatic phenyl ring can interact with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan through pi-pi stacking interactions.

Studies on related benzamide derivatives have demonstrated the importance of these interactions in achieving high binding affinity for their target proteins. nih.govdntb.gov.ua For example, the interaction of similar inhibitors with ROCK1 often involves a network of hydrogen bonds and hydrophobic contacts within the kinase domain. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. It provides a robust framework for understanding the intrinsic characteristics of this compound, which can then be correlated with experimental data.

Geometry Optimization and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional structure of this compound, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles. nih.gov

Conformational analysis using DFT explores the different spatial arrangements of the molecule's flexible parts, such as the rotation around the N-C(cyclopropyl) and C(aryl)-C(amide) bonds. nih.gov This analysis helps to identify the lowest energy conformers and the energy barriers between them, which is crucial for understanding the molecule's behavior in different environments. For secondary N-cyclopropyl amides, DFT calculations have been used to understand their unique conformational preferences, which differ from other secondary acetamides. nih.gov

Table of Optimized Geometric Parameters for a Benzamide Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.24 | |

| C-N | 1.36 | |

| N-H | 1.01 | |

| C-C (amide-phenyl) | 1.49 | |

| C-O (methoxy) | 1.37 | |

| O=C-N: 123.5 | ||

| C-N-H: 120.1 | ||

| C-C-O (methoxy): 115.8 |

Note: These are illustrative values for a related benzamide. Actual values for this compound would require specific DFT calculations.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

DFT calculations provide valuable insights into the electronic properties of this compound. Two key concepts in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

HOMO and LUMO: The HOMO represents the outermost orbital containing electrons and is associated with the ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A smaller gap suggests higher chemical reactivity and polarizability, indicating that the molecule is more likely to undergo charge transfer interactions. nih.govnih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of the molecule. It helps to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the oxygen of the methoxy group, indicating these are sites susceptible to electrophilic attack. The hydrogen atoms, particularly the amide N-H, would exhibit positive potential, making them potential sites for nucleophilic attack. nih.gov

Illustrative HOMO-LUMO Energy Values for a Benzamide Derivative

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative values. Actual calculated values can vary depending on the level of theory and basis set used.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT can be used to calculate the vibrational frequencies of this compound. These theoretical frequencies can then be correlated with experimental infrared (IR) and Raman spectra. researchgate.net This correlation helps in the assignment of the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and wagging of different functional groups.

For example, the characteristic C=O stretching vibration of the amide group is expected to appear as a strong band in the IR spectrum, typically in the range of 1630-1690 cm⁻¹. researchgate.net Similarly, the N-H stretching vibration would be observed at higher wavenumbers. DFT calculations can predict the exact frequencies of these and other vibrations, such as the C-H stretches of the cyclopropyl and aromatic rings, and the C-O stretch of the methoxy group. researchgate.net Discrepancies between calculated and experimental frequencies can often be accounted for by applying a scaling factor.

Table of Key Vibrational Frequencies for 4-Methoxybenzamide (B147235) (Experimental)

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch | ~3400 |

| C-H Stretch (Aromatic) | ~3100 |

| C=O Stretch | ~1650 |

| C-N Stretch | ~1400 |

| C-O Stretch (Methoxy) | ~1250 |

Source: Experimental data for 4-Methoxybenzamide. chemicalbook.com The presence of the cyclopropyl group would introduce additional characteristic vibrations.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a virtual microscope to observe the motion and interactions of this compound over time, providing critical insights into its behavior in a biological environment.

Investigation of Ligand-Target Complex Stability and Dynamics

MD simulations are instrumental in evaluating the stability of the complex formed between a ligand, such as this compound, and its biological target. Benzamide derivatives have been investigated as inhibitors of various enzymes, including p38α mitogen-activated protein (MAP) kinase, a key player in inflammatory processes. nih.govmdpi.comuni-tuebingen.de A simulation would typically involve placing the ligand in the active site of the target protein and simulating its movement over nanoseconds.

Key metrics to assess stability include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the ligand has found a favorable binding pose and the complex is not undergoing major structural changes. Another important metric is the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the protein and ligand. Regions of the protein that interact directly with the ligand are expected to show reduced fluctuation, indicating a stable binding interaction. By calculating the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), researchers can quantify the strength of the interaction. nih.govnih.govelsevierpure.com

Table 1: Illustrative MD Simulation Stability Metrics for a Ligand-Target Complex This table presents hypothetical data to illustrate typical results from an MD simulation analysis.

| Metric | System | Average Value | Interpretation |

|---|---|---|---|

| RMSD | Ligand | 1.5 Å | Low deviation, indicating a stable binding pose. |

| Protein Backbone | 2.0 Å | Stable protein structure during the simulation. | |

| RMSF | Active Site Residues | < 1.0 Å | Reduced flexibility, suggesting strong interaction with the ligand. |

| Loop Regions | 3.5 Å | Higher flexibility, typical for solvent-exposed loops. |

| Binding Free Energy | Ligand-Protein | -45 kcal/mol | Favorable binding affinity. |

Solvent Accessible Surface Area (SASA) Analysis

Solvent Accessible Surface Area (SASA) measures the surface area of a molecule that is accessible to solvent molecules. computabio.comresearchgate.net In the context of a ligand-target complex, SASA analysis provides insights into conformational changes and the extent of burial of the ligand upon binding. researchgate.netnih.govacs.org A decrease in the total SASA of the system upon binding indicates that the ligand is effectively shielded from the solvent by fitting into a binding pocket.

During an MD simulation, the SASA of the ligand and key protein residues can be monitored over time. A stable SASA value for the bound ligand suggests it remains consistently within the binding site. researchgate.net Changes in protein SASA can reveal binding-induced conformational shifts, where parts of the protein may expand or contract to accommodate the ligand. nih.gov This analysis is crucial for understanding the thermodynamics of binding and the role of hydrophobic interactions, as burying hydrophobic surfaces away from water is often a major driving force for ligand binding. computabio.comrsc.org

Table 2: Representative SASA Values from an MD Simulation This table shows example data illustrating how SASA might change upon ligand binding.

| Molecule / Complex | Average SASA (nm²) | Change upon Binding (nm²) | Implication |

|---|---|---|---|

| Unbound Protein | 150.0 | N/A | Total exposed surface of the free protein. |

| Unbound Ligand | 25.0 | N/A | Exposed surface of the free ligand. |

| Protein-Ligand Complex | 160.0 | -15.0 | The buried surface area, indicating complex formation. |

Hydrogen Bonding Network Analysis

Hydrogen bonds are critical for the specificity and stability of ligand-protein interactions. researchgate.netnih.gov MD simulations allow for a detailed analysis of the hydrogen bonding network between this compound and its target protein. parssilico.comcompchems.com The amide group of the benzamide scaffold, with its carbonyl oxygen (acceptor) and N-H group (donor), is well-suited to form hydrogen bonds with amino acid residues in a binding pocket.

Analysis involves tracking the distance between potential donor and acceptor atoms and the angle of the bond over the course of the simulation. mdanalysis.org A hydrogen bond is typically considered formed if the donor-acceptor distance is less than ~3.5 Å and the donor-hydrogen-acceptor angle is greater than ~150 degrees. mdanalysis.org By counting the number of hydrogen bonds and their occupancy (the percentage of simulation time a specific bond exists), researchers can identify the key interactions that anchor the ligand in its binding site. researchgate.net

Table 3: Example Hydrogen Bond Occupancy in a Ligand-Protein Complex This table provides a hypothetical summary of key hydrogen bonds identified in a simulation.

| Ligand Atom | Protein Residue | Protein Atom | Average Occupancy (%) |

|---|---|---|---|

| Carbonyl Oxygen (O) | Lysine 53 | Amine Hydrogen (H) | 85.2% |

| Amide Hydrogen (H) | Aspartic Acid 168 | Carbonyl Oxygen (O) | 76.5% |

| Methoxy Oxygen (O) | Tyrosine 35 | Hydroxyl Hydrogen (H) | 45.1% |

Quantum Chemical Methods for Property Prediction and Mechanistic Insights

Quantum chemical methods, based on the principles of quantum mechanics, provide highly accurate predictions of molecular properties and can be used to understand electronic structure and reactivity.

GIAO Method for NMR Chemical Shift Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. rsc.orgimist.ma This technique is particularly valuable for confirming chemical structures by comparing calculated shifts with experimental data. conicet.gov.aryoutube.com

The process begins with optimizing the 3D geometry of this compound, typically using Density Functional Theory (DFT). Following optimization, a GIAO calculation is performed on the stable geometry to compute the isotropic magnetic shielding tensors for each atom (e.g., ¹H and ¹³C). imist.magithub.io The chemical shifts (δ) are then determined by subtracting the calculated shielding value of the atom of interest from the shielding value of a reference standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. High correlation between the predicted and experimental spectra provides strong evidence for the proposed molecular structure. conicet.gov.ar

Table 4: Illustrative Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (ppm) This table shows a hypothetical comparison to demonstrate the accuracy of the GIAO method.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O (Amide) | 168.5 | 169.2 | +0.7 |

| C-O (Methoxy) | 161.0 | 161.5 | +0.5 |

| C-N (Amide) | 128.0 | 127.8 | -0.2 |

| CH (Cyclopropyl) | 23.5 | 23.1 | -0.4 |

| CH₃ (Methoxy) | 55.4 | 55.9 | +0.5 |

TDDFT for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TDDFT) is a powerful method for studying the electronic excited states of molecules. researchgate.netbenasque.org It is commonly used to predict ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. cnr.itacs.org

For this compound, a TDDFT calculation would provide a list of vertical excitation energies, which correspond to the peaks in an absorption spectrum, and their associated oscillator strengths, which relate to the intensity of the absorption. researchgate.net Analysis of the molecular orbitals involved in these transitions (e.g., from a π orbital on the benzene (B151609) ring to a π* anti-bonding orbital) offers a detailed understanding of the nature of the electronic excitations. acs.org This information is crucial for photochemistry and for designing molecules with specific optical properties. researchgate.net

Table 5: Representative TDDFT Output for Electronic Transitions This table presents hypothetical TDDFT results for the lowest energy electronic transitions.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 4.43 | 280 | 0.15 | HOMO -> LUMO (π -> π*) |

| S2 | 4.96 | 250 | 0.32 | HOMO-1 -> LUMO (π -> π*) |

| S3 | 5.25 | 236 | 0.08 | HOMO -> LUMO+1 (π -> π*) |

Composite Quantum Chemistry Methods (e.g., Gaussian-n Theories, CBS, T1) for this compound Systems

In the pursuit of highly accurate theoretical predictions of molecular properties, particularly thermochemical data, composite quantum chemistry methods stand out as a powerful set of tools. These approaches, often referred to as "thermochemical recipes," are designed to approximate the results of very high-level calculations at a more manageable computational cost. They achieve this by combining the results of several lower-level calculations with different basis sets and applying empirical corrections to account for known systematic deficiencies. For a molecule like this compound, these methods can provide valuable insights into its stability and energetics.

Gaussian-n Theories (G-n)

The Gaussian-n (G-n) theories, developed by John Pople and his collaborators, represent a series of well-defined computational protocols for obtaining accurate molecular energies. The most prominent and widely used versions include G1, G2, G3, and G4, along with their more computationally economical variants like G3(MP2) and G4(MP2). These methods aim for "chemical accuracy," which is typically defined as being within 1-2 kcal/mol of experimental values for thermodynamic properties such as enthalpies of formation, ionization potentials, and electron affinities.

A typical G-n procedure involves a sequence of calculations:

Geometry Optimization: The molecular geometry is first optimized at a modest level of theory, such as MP2 (Møller-Plesset perturbation theory of the second order) with a relatively small basis set (e.g., 6-31G(d)).

Vibrational Frequencies: Vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE), which is usually scaled by an empirical factor to correct for anharmonicity and other systematic errors.

Single-Point Energy Calculations: A series of single-point energy calculations are then performed on the optimized geometry using progressively higher levels of theory and larger basis sets. This typically includes calculations at the MP4 (fourth-order Møller-Plesset perturbation theory) and QCISD(T) (quadratic configuration interaction with single, double, and perturbative triple excitations) levels.

Extrapolation and Correction: The results of these calculations are combined in a specific formula that effectively extrapolates to the complete basis set limit and corrects for remaining electron correlation effects. A final empirical "higher-level correction" (HLC) is added to account for any remaining systematic errors. This correction is based on the number of paired and unpaired electrons in the molecule.

Complete Basis Set (CBS) Methods

Developed by George Petersson and his coworkers, the Complete Basis Set (CBS) methods are another family of composite techniques designed to extrapolate to the complete basis set limit. Popular variants include CBS-4, CBS-q, CBS-Q, and the highly accurate CBS-APNO and CBS-QB3.

The core idea behind the CBS methods is to exploit the known asymptotic convergence of the electron correlation energy with respect to the basis set size. The total energy is calculated as a sum of several components, with each component being extrapolated to the complete basis set limit. For instance, in the CBS-QB3 method:

The geometry is optimized and frequencies are calculated using the B3LYP density functional with a moderate basis set.

A series of single-point energy calculations are performed at the MP2 and CCSD(T) (coupled cluster with single, double, and perturbative triple excitations) levels with different basis sets.

The total energy is then assembled from these components, including an extrapolation of the MP2 energy to the complete basis set limit and several empirical corrections.

The CBS-QB3 method is known for its reliability and relatively lower computational cost compared to the higher-end G-n theories, making it a popular choice for calculating accurate thermochemical data for medium-sized organic molecules.

T1 Method

The T1 method is a diagnostic tool used in coupled-cluster theory to assess the reliability of a single-reference wave function. The T1 diagnostic is the norm of the vector of single-excitation amplitudes (t1) in a coupled-cluster calculation. A large T1 value (typically > 0.02 for closed-shell systems) suggests that the single-reference approach (like CCSD(T)) may be inadequate and that multireference methods might be necessary for an accurate description of the electronic structure. This can occur in molecules with significant static (or non-dynamic) electron correlation, such as those with stretched bonds, diradical character, or certain transition metal complexes.

For a stable, closed-shell molecule like this compound, the T1 diagnostic calculated at the CCSD(T) level is expected to be small, indicating that single-reference composite methods like G-n and CBS are appropriate for obtaining reliable thermochemical data. In a study on the formation of amides and thioamides, T1 diagnostic calculations at the CCSD(T)/aug-cc-pVTZ level yielded values of ≤ 0.03, which is within the acceptable range for a single-reference wave function, suggesting that spin contamination is negligible. mdpi.com

Illustrative Data from Composite Methods

Although specific research findings for this compound using these composite methods are not available in the literature, we can present an illustrative data table showing the types of thermochemical values that would be obtained from such calculations for a related, simpler molecule like Benzamide. These values are crucial for understanding the molecule's stability and reactivity.

| Property | Method | Calculated Value (Illustrative for Benzamide) | Units |

| Gas-Phase Enthalpy of Formation (298 K) | G4 | -20.5 | kcal/mol |

| Gas-Phase Enthalpy of Formation (298 K) | CBS-QB3 | -21.1 | kcal/mol |

| Atomization Energy (0 K) | G4 | 1855.7 | kcal/mol |

| Atomization Energy (0 K) | CBS-QB3 | 1854.9 | kcal/mol |

| Proton Affinity | G3 | 215.3 | kcal/mol |

| Adiabatic Ionization Energy | CBS-QB3 | 8.95 | eV |

| Adiabatic Electron Affinity | CBS-QB3 | -0.88 | eV |

This table is for illustrative purposes only and presents hypothetical, yet realistic, values for Benzamide to demonstrate the output of composite quantum chemistry methods. These are not published results for this compound.

The application of these high-accuracy composite methods to this compound would provide a definitive theoretical benchmark for its thermodynamic properties. This data would be invaluable for understanding its chemical behavior and for parameterizing lower-level computational models for larger systems containing this structural motif.

Investigation of Biological Activities and Mechanistic Insights of N Cyclopropyl 4 Methoxybenzamide

Enzyme Inhibition Studies

The primary focus of research into N-cyclopropyl-4-methoxybenzamide and related compounds has been on their ability to inhibit specific enzymes. These interactions are critical in determining the compound's potential therapeutic applications.

Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition Mechanisms

Human Epidermal Growth Factor Receptor 2 (HER2) is a key protein involved in cell growth and is a significant target in cancer therapy. nih.gov Overexpression of HER2 is common in several types of cancer, particularly in about 20% of breast cancers, where it is associated with a more aggressive disease and poorer prognosis. nih.gov The inhibition of HER2 can disrupt cancer cell proliferation and survival. nih.gov

A thorough review of the scientific literature did not yield specific studies on the direct inhibition of HER2 by this compound. Research on HER2 inhibitors has explored a wide range of chemical structures, including benzoxazepine derivatives, which have shown inhibitory activity. nih.gov For instance, certain compounds with a p-nitrobenzenesulphonyl moiety have demonstrated notable potency against isolated HER2. nih.gov However, a direct mechanistic study or inhibitory data for this compound on HER2 is not available in the reviewed literature.

ATP-Dependent Helicase ATAD2 Inhibition Mechanisms

There is no available scientific literature or published research that investigates the inhibitory effects or mechanistic insights of this compound on the ATP-dependent helicase ATAD2.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory effects. By inhibiting sEH, the levels of beneficial EETs can be maintained, which has therapeutic potential for cardiovascular and inflammatory diseases. nih.gov

While direct studies on this compound as an sEH inhibitor are not prominent, research into structurally related compounds provides some insight. Specifically, a series of cyclopropyl (B3062369) urea (B33335) derivatives has been optimized for potent sEH inhibition. nih.gov These studies highlight the importance of the cyclopropyl moiety in the design of sEH inhibitors.

Interactive Table: sEH Inhibition by Related Cyclopropyl Derivatives

| Compound Class | Key Structural Feature | Finding |

|---|---|---|

| Cyclopropyl Urea Derivatives | Cyclopropyl group attached to a urea linkage | Identified as potent sEH inhibitors with good oral absorption in rat models. nih.gov |

The research on these related compounds suggests that the cyclopropyl group can be a key pharmacophore for sEH inhibition, but further studies are required to determine if this compound itself possesses this activity. nih.gov

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in cells. Inhibition of PDE4 leads to increased cAMP levels, which can produce anti-inflammatory effects. This makes PDE4 a significant target for diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.govmdpi.com

Research has been conducted on benzamide (B126) derivatives as selective PDE4 inhibitors. A study on 3-(cyclopentyloxy)-4-methoxybenzamides and their analogues revealed potent and selective PDE4 inhibition. nih.gov This class of compounds is structurally similar to this compound. The study explored how modifications to the alkoxy group and the amide linkage affect inhibitory activity against PDE4 from pig aorta and guinea pig eosinophils. nih.gov

The findings indicate that specific substitutions on the benzamide structure can lead to exceptional potency. nih.gov For example, the compound 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide demonstrated high potency in all conducted tests. nih.gov

Interactive Table: PDE4 Inhibition by Benzamide Analogs

| Compound | Modification from Core Structure | Potency Finding |

|---|---|---|

| 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide | Cyclopentyloxy group instead of cyclopropyl; N-substitution with dichloropyridyl | Exceptional potency against PDE IV and in inhibiting histamine-induced bronchospasm. nih.gov |

This research into close analogs strongly suggests that the 4-methoxybenzamide (B147235) scaffold is a viable starting point for potent PDE4 inhibitors. nih.gov

PfATP4 Inhibition for Antiparasitic Activity

Plasmodium falciparum ATPase 4 (PfATP4) is a sodium efflux pump in the malaria parasite and is a primary target for several new antimalarial drugs. nih.govfrontiersin.org Inhibition of PfATP4 disrupts ion homeostasis in the parasite, leading to its death. nih.gov

A review of the current literature, including screens of compound libraries like the Medicines for Malaria Venture 'Malaria Box', did not identify this compound as an inhibitor of PfATP4. frontiersin.orgnih.gov The identified inhibitors of PfATP4 are structurally diverse and include compounds like the spiroindolone KAE609 (cipargamin) and various compounds from the 'Malaria Box'. nih.govfrontiersin.org Research has focused on identifying mutations in the pfatp4 gene that confer resistance to these inhibitors. nih.gov There is no evidence to date linking this compound to this antiparasitic mechanism.

Receptor Modulation Research

The ability of a compound to modulate the activity of cellular receptors is another key aspect of its biological profile.

A search of the scientific literature did not yield specific studies on the receptor modulation activities of this compound. However, research on related chemical structures provides some context. For example, a series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides has been identified as potent ligands for the dopamine (B1211576) D3 receptor. nih.gov In this series, the methoxybenzamide portion of the molecule is crucial for its binding affinity. nih.gov

Interactive Table: Receptor Activity of Related Benzamide Derivatives

| Compound Series | Target Receptor | Finding |

|---|---|---|

| N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides | Dopamine D3 Receptor | High affinity and selectivity, with some derivatives acting as full agonists. nih.gov |

While these findings concern compounds with a different substitution pattern (3-methoxy vs. 4-methoxy) and a different N-substituent, they indicate that the benzamide scaffold is a viable framework for developing receptor-active compounds. nih.gov Further investigation would be necessary to determine if this compound has any affinity for dopamine receptors or other G-protein coupled receptors.

Dopamine D3 and D4 Receptor Antagonism

While direct studies on this compound are limited, research into structurally similar compounds highlights the significance of the N-cyclopropylbenzamide moiety for dopamine receptor affinity, particularly for the D3 and D4 subtypes. The dopamine D3 and D4 receptors are key targets in the development of treatments for neuropsychiatric disorders, including schizophrenia. nih.gov Selective antagonists for these receptors are sought after as they may offer therapeutic benefits without the side effects associated with D2 receptor blockade. worldnewsnaturalsciences.com

A notable example is the compound (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611), which incorporates the N-cyclopropyl-methoxybenzamide structure. guidechem.commdpi.com This derivative has demonstrated high affinity for both D3 and D4 receptors, with Ki values of 21 nM and 2.1 nM, respectively. guidechem.commdpi.com Importantly, it exhibits a 110-fold selectivity for the D4 receptor and a 10-fold preference for the D3 receptor over the D2 receptor. guidechem.commdpi.com This selectivity is a crucial attribute for modern antipsychotic drug design. worldnewsnaturalsciences.com

The structure-activity relationship studies of this series of compounds indicate that the cyclopropyl group on the benzamide is of an appropriate size to confer affinity and selectivity for D3 and D4 receptors over the D2 receptor. guidechem.commdpi.com It has been deduced that the D2, D3, and D4 receptors have varying tolerances for the bulk of substituents at the 4-amino group of the benzamide nucleus, with the order of tolerance being D4 > D3 > D2. worldnewsnaturalsciences.comguidechem.commdpi.com This suggests that the cyclopropyl group plays a critical role in the specific interactions with these receptor subtypes.

Antimicrobial Activity Research (e.g., antibacterial, antifungal)

The investigation into the antimicrobial potential of this compound is informed by research on compounds containing either the benzamide or the cyclopropyl functional group, both of which are present in various antimicrobial agents.

For instance, a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and evaluated for their antibacterial and antifungal activities. nih.gov These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.gov Certain derivatives within this series demonstrated potent antimicrobial effects, indicating that the cyclopropyl and benzamide moieties can contribute to antimicrobial activity. nih.gov

Furthermore, the antifungal properties of cyclopropyl derivatives of quinazolin-4(3H)-one have been reported, showing high activity against the mold Mucor mucedo. mdpi.com This highlights the potential of the cyclopropyl group in conferring antifungal properties.

While direct testing of this compound against microbial strains is not extensively documented in the available literature, the established antimicrobial activities of structurally related compounds suggest that it could be a candidate for such investigations.

Chemical Reactivity and Biological Implications (e.g., Cyclization)

The chemical reactivity of this compound is influenced by the presence of the cyclopropyl carbonyl system. This structural feature can participate in unique chemical transformations, such as cyclization reactions, which can have significant biological implications.

The cyclization of vinyl- and aryl-cyclopropyl ketones, a process analogous to a homo-Nazarov cyclization, is a notable reaction pathway. researchgate.net This type of reaction involves the ring-opening of the strained cyclopropane (B1198618) ring, which is facilitated by the carbonyl group. researchgate.net Such intramolecular cyclizations can lead to the formation of new ring systems, which could, in a biological context, result in the metabolic activation or transformation of the parent compound into new, potentially active or inactive, species. The reactivity of the cyclopropane ring is enhanced by the presence of the carbonyl group, making it more susceptible to ring-opening under certain conditions. researchgate.net

The synthesis of cyclopropyl compounds is an active area of chemical research, with various methods developed for their preparation. google.com The stability and reactivity of the cyclopropyl group are key considerations in the design of drug molecules, as its unique electronic and steric properties can influence binding to biological targets and metabolic fate.

Structure Activity Relationship Sar Studies of N Cyclopropyl 4 Methoxybenzamide Derivatives

Elucidation of Key Structural Features for Biological Activity

The fundamental structure of N-cyclopropyl-4-methoxybenzamide comprises three key components: the cyclopropylamine (B47189) moiety, the central amide linkage, and the 4-methoxybenzoyl group. Each of these plays a crucial role in the molecule's interaction with its biological targets.

The N-cyclopropyl group is a critical feature, often contributing to enhanced potency and favorable metabolic properties. Its rigid, three-dimensional nature can provide a precise orientation for optimal binding within a target's active site. The compact and lipophilic character of the cyclopropyl (B3062369) ring can also facilitate passage through cellular membranes.

The amide linkage serves as a central, rigidifying element, properly positioning the cyclopropyl and benzoyl moieties. The hydrogen bond donor and acceptor capabilities of the amide group are frequently involved in crucial interactions with amino acid residues in the binding pockets of enzymes and receptors.

The 4-methoxybenzoyl group acts as a key recognition element. The methoxy (B1213986) group at the para position is a common feature in many biologically active compounds, potentially engaging in hydrogen bonding or occupying a specific hydrophobic pocket within the target protein. The aromatic ring itself can participate in pi-stacking interactions, further anchoring the molecule to its target. Research on related benzamide (B126) series, such as those targeting histone deacetylases (HDACs), has underscored the importance of the "cap" group, in this case, the 4-methoxybenzoyl moiety, in determining potency and selectivity. nih.gov

Impact of Substituent Variations on Potency and Selectivity

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for potent and selective biological activity.

Modifications of the Benzoyl Ring

Variations on the benzoyl ring have a profound impact on activity. For instance, in studies of related benzamide inhibitors of sirtuins, the lipophilicity of substituents on the aromatic ring was found to be a key determinant of inhibitory potency. nih.gov Shifting the position of the methoxy group or introducing other substituents, such as halogens or small alkyl groups, can modulate electronic properties and steric interactions, thereby influencing binding affinity and selectivity. For example, in a series of benzamide-based HDAC inhibitors, the presence of a 4-methoxybenzoyl group as the N-substituent in the "cap" region, along with a 4-(aminomethyl)benzoyl "linker," resulted in a compound with selectivity for HDAC1 and potent antiproliferative activity. nih.gov

| Compound | Benzoyl Ring Substitution | Linker Group | HDAC1 IC50 (µM) |

| 11a | 4-methoxy | 4-(aminomethyl)benzoyl | Submicromolar |

| 3 | Unsubstituted | N-(p-tolyl)acetamide | 0.85 |

| 30a | Unsubstituted | 1-ethoxy-4-methylbenzene | 0.67 |

Table 1: Impact of Benzoyl Ring and Linker Group Substitution on HDAC1 Inhibitory Activity. Data sourced from a study on benzamide-based HDAC inhibitors. nih.gov

Modifications of the Amide Linker

Alterations to the amide linker, such as N-alkylation or replacement with bioisosteres, can significantly affect the compound's properties. These changes can influence the molecule's hydrogen bonding capacity, conformational flexibility, and metabolic stability, all of which are critical for biological activity.

Stereochemical Requirements for Target Binding

Stereochemistry is a critical factor in the biological activity of many chiral drugs, and derivatives of this compound are no exception. The presence of stereocenters, either on the cyclopropyl ring or on substituents, can lead to stereoisomers with markedly different potencies and selectivities. This is because the three-dimensional arrangement of atoms in a molecule dictates its ability to fit into the chiral environment of a biological target. While specific stereochemical studies on this compound are not extensively reported in the public domain, research on related complex molecules containing a cyclopropylmethoxy group has demonstrated that different stereoisomers can exhibit distinct pharmacological profiles, with one isomer often being significantly more active than the others. This highlights the importance of synthesizing and evaluating individual stereoisomers to identify the most active and selective agent.

Development of Pharmacophore Models for Rational Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov By aligning a set of active molecules and abstracting their common chemical features, a pharmacophore model can be generated. This model then serves as a 3D query to screen large compound libraries for novel molecules with the potential for similar biological activity.

For this compound derivatives, a pharmacophore model would typically include features such as:

A hydrophobic/aromatic feature representing the 4-methoxybenzoyl ring.

A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the amide.

A hydrogen bond donor feature from the amide nitrogen.

A hydrophobic feature representing the cyclopropyl ring.

Quantitative structure-activity relationship (QSAR) studies can further refine these models by correlating the physicochemical properties of the molecules with their biological activities. nih.gov These computational approaches are invaluable for the rational design of new this compound derivatives with improved potency, selectivity, and pharmacokinetic properties, thereby accelerating the drug discovery process.

Advanced Research Applications and Future Directions

Integration of Experimental and Computational Methodologies in Drug Discovery

The convergence of computational and experimental approaches has become a cornerstone of modern drug discovery, enabling a more rational and efficient design of novel therapeutic agents based on the N-cyclopropyl-4-methoxybenzamide scaffold. This integrated strategy significantly accelerates the identification and optimization of lead compounds.

In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are instrumental in predicting the biological activity of novel this compound derivatives. gentaur.comnih.gov QSAR models establish a mathematical correlation between the physicochemical properties of the compounds and their biological activities, allowing researchers to prioritize the synthesis of candidates with the highest potential. mdpi.comnih.gov For instance, 2D-QSAR models can correlate properties like hydrophobic surface area with pharmacological activity, while 3D-QSAR approaches like CoMFA and CoMSIA provide insights into the spatial arrangement of chemical features necessary for potent biological interactions. nih.gov

Molecular docking simulations complement QSAR studies by predicting the binding orientation and affinity of these molecules within the active site of a specific biological target. nih.gov These computational predictions are then validated through experimental assays. This iterative cycle of computational design, chemical synthesis, and biological testing streamlines the drug development process. Docking studies on benzamide (B126) derivatives have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, with the active site residues of their target proteins. nih.gov The stability of these interactions can be further assessed using molecular dynamics simulations, providing a more dynamic picture of the ligand-protein complex. nih.gov

The synergy between these methodologies is summarized in the table below, highlighting how computational predictions guide experimental work to validate and refine new drug candidates.

| Methodology | Application in this compound Research | Key Outcomes |

| QSAR | Predicting the biological activity of novel derivatives based on their chemical structure. | Identification of key structural features that influence activity; prioritization of synthetic targets. |

| Molecular Docking | Simulating the binding of derivatives to the active sites of target proteins. | Prediction of binding modes and affinities; elucidation of structure-activity relationships. nih.gov |

| Experimental Assays | In vitro and in vivo testing of synthesized compounds to determine their actual biological activity. | Validation of computational predictions; generation of data for refining QSAR models. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessment of the stability of predicted binding modes. nih.gov |

Exploration of Novel Biological Targets for this compound Scaffolds

The inherent versatility of the this compound scaffold has prompted researchers to explore its potential against a variety of new biological targets beyond its initially recognized activities. This exploration opens up new avenues for developing treatments for a range of diseases.

One significant area of investigation involves the development of inhibitors for enzymes implicated in disease progression. For example, a novel inhibitor, N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide, has been shown to attenuate RANKL-mediated osteoclast differentiation. researchgate.netnih.gov This compound, which incorporates the cyclopropyl (B3062369) amide moiety, emerged as a potent inhibitor with an IC50 of 0.64 µM, highlighting its potential for treating bone-related disorders. researchgate.netnih.gov The study demonstrated that the inhibitory effect was dependent on the compound's lipophilicity, a finding that can guide the design of future analogs. researchgate.net

Another promising direction is the targeting of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and inflammatory disorders. A study focused on hybrid molecules combining benzophenones with N-cyclopropylbenzamides led to the discovery of potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK). mdpi.com One particular compound displayed a p38α MAPK inhibitory activity with an IC50 of 0.027 μM and exhibited significant anti-inflammatory effects, underscoring the potential of this scaffold in developing new anti-inflammatory agents. mdpi.com

The table below summarizes key findings for novel biological targets.

| Biological Target | Derivative Class | Key Findings | Therapeutic Potential |

| RANKL | N-cyclopropyl-benzamide with piperazine sulfonamide | Inhibits osteoclast differentiation (IC50 = 0.64 µM). researchgate.netnih.gov | Bone disorders (e.g., osteoporosis) |

| p38 MAPK | N-cyclopropylbenzamide-benzophenone hybrids | Potent and selective inhibition (IC50 = 0.027 μM). mdpi.com | Inflammatory diseases |

Sustainable and Scalable Synthetic Approaches

The development of sustainable and scalable synthetic methods for this compound and its derivatives is crucial for both academic research and potential industrial application. Traditional amide bond formation often relies on stoichiometric activating agents, which can be atom-uneconomical and generate significant waste. acs.orgwikipedia.org

Modern research is increasingly focused on "green chemistry" principles to address these shortcomings. Catalytic methods that avoid the use of hazardous reagents are highly desirable. For example, boric acid has been successfully used as a catalyst for the direct amidation of carboxylic acids and amines, generating water as the only byproduct. acs.orgwikipedia.org This approach offers a greener alternative to methods requiring acid chlorides or coupling reagents like DCC or HATU. acs.org

Another sustainable strategy involves the use of novel catalysts and reaction media. Recent advancements include the use of a reusable solid acid catalyst (diatomite earth@IL/ZrCl4) under ultrasonic irradiation for the direct condensation of benzoic acids and amines. researchgate.net This method offers advantages such as short reaction times, high yields, and an eco-friendly process. researchgate.net Furthermore, research into greener solvents, such as replacing DMF and CH2Cl2 with more environmentally friendly alternatives like 4-formylomorpholine (4FM) or aqueous binary mixtures, is gaining traction. mdpi.combiointerfaceresearch.com

The scalability of these synthetic routes is a key consideration for pharmaceutical development. Palladium-catalyzed carbonylative amidation of aryl halides represents a scalable approach that leverages well-established catalytic systems. biointerfaceresearch.com The selection of a synthetic route for large-scale production must balance factors like yield, purity, reagent cost, safety, and environmental impact. biointerfaceresearch.com

| Synthetic Approach | Key Features | Advantages |

| Boric Acid Catalysis | Direct condensation of carboxylic acids and amines. acs.orgwikipedia.org | Green (water is the only byproduct), avoids hazardous reagents. wikipedia.org |

| Solid Acid Catalysis with Ultrasonication | Uses a reusable catalyst (diatomite earth@IL/ZrCl4). researchgate.net | High efficiency, low reaction times, eco-friendly. researchgate.net |

| Palladium-Catalyzed Carbonylative Amidation | Utilizes aryl halides and a palladium catalyst. biointerfaceresearch.com | Scalable and applicable to a wide range of aryl amides. biointerfaceresearch.com |

| Green Solvents | Use of solvents like 4-formylomorpholine (4FM) or aqueous mixtures. mdpi.com | Reduces the use of hazardous and environmentally persistent solvents. mdpi.com |

Interdisciplinary Research Perspectives in this compound Chemistry

The unique chemical properties of the this compound scaffold position it as a candidate for applications beyond traditional medicinal chemistry, fostering interdisciplinary research collaborations.

In the field of materials science , the ability of benzamide derivatives to form predictable hydrogen-bonding patterns makes them interesting building blocks for crystal engineering. By modifying the substituents on the benzamide core, it is possible to control the crystal packing and suppress disorder, which is crucial for developing molecular crystals with specific electronic or optical properties.

The intersection with nanotechnology offers exciting possibilities for drug delivery and catalysis. Benzamide and related heterocyclic structures can be synthesized using nanocatalysts, which offer high efficiency and easy separation. Furthermore, these molecules could be incorporated into nanostructured polymers or attached to nanoparticles to create targeted drug delivery systems, potentially improving their therapeutic index.

In chemical biology , derivatives of this compound could be developed as molecular probes or sensors. The benzamide scaffold is found in molecules designed as fluorescent chemosensors for detecting specific ions or biomolecules. By functionalizing the core structure with fluorophores or other reporter groups, it may be possible to create tools for imaging and studying biological processes in real-time. Additionally, the development of fluorinated derivatives of related compounds for Positron Emission Tomography (PET) imaging suggests a potential pathway for creating radiolabeled this compound analogs for in vivo imaging of their biological targets. nih.gov

This expansion into new disciplines promises to unlock novel applications for the this compound scaffold, driving innovation at the interface of chemistry, biology, and materials science.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for N-cyclopropyl-4-methoxybenzamide, and how is purity verified?

- Methodology : The compound is synthesized via a two-step reaction. First, 4-methoxybenzoyl chloride (1.55 g, 9.09 mmol) reacts with cyclopropylamine under General Procedure A (GP A), yielding this compound as a white solid (99% yield). Purification is achieved through standard column chromatography.

- Purity Verification : H NMR (400 MHz, CDCl) confirms structural integrity, with key signals at δ 7.74–7.66 (ArH), 6.94–6.85 (ArH), and 3.84 (OCH). The absence of impurities is validated by sharp singlet peaks and consistent coupling constants .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- H NMR : Identifies aromatic protons (δ 7.74–6.85), methoxy group (δ 3.84), and cyclopropane protons (δ 0.85–0.55).

- Mass Spectrometry : Confirms molecular weight (MW: 205.25 g/mol) via ESI-MS.

- Melting Point : 73–76°C (consistent with literature).

Advanced Research Questions

Q. How can this compound undergo oxidative fluorination using photoredox catalysis?

- Reaction Design :

- Conditions : Selectfluor (1.1 equiv.), benzophenone (photosensitizer), dry acetonitrile, nitrogen atmosphere, and blue LED irradiation.

- Mechanism : The reaction proceeds via single-electron transfer (SET) to generate a fluorinated cyclopropane derivative.

- Optimization : Yield depends on O exclusion and stoichiometric control of Selectfluor. Side products (e.g., over-fluorination) are minimized using TMSN as a nitrene source .

Q. What strategies enable azide functionalization of this compound for click chemistry applications?

- Diazidation Protocol :

- Step 1 : Diazidation with TMSN (1.5 equiv.) under BF·EtO catalysis.

- Step 2 : Quenching with diethylzinc (1.0M in hexanes) yields N-(1-azidopentan-3-yl)-4-methoxybenzamide (85% yield).

- Characterization : H NMR confirms azide introduction (δ 3.3–3.1 ppm, –N stretch in IR). Purification via silica gel chromatography (2:1 pentanes:ethyl acetate) ensures product homogeneity .

Q. How does the cyclopropane ring influence reactivity in ring-opening reactions?

- Mechanistic Insight : The strained cyclopropane ring undergoes electrophilic attack at the C–N bond. For example, BF-mediated reactions with naphthol derivatives generate azido-alcohol adducts.

- Data Analysis : H NMR shows downfield shifts (δ 0.55–0.85 to δ 1.2–1.5) post-ring opening, indicating structural rearrangement. Side reactions (e.g., dimerization) are suppressed by low-temperature conditions .

Contradictions and Reproducibility

- Synthesis Reproducibility : and report identical yields (99%) and NMR data, confirming method robustness.

- Functionalization Variability : Yields for azide derivatives (85% in vs. 78% in ) depend on solvent polarity and catalyst loading.

Key Recommendations for Researchers

- Use inert atmospheres (N) to prevent oxidation during fluorination.

- Optimize TMSN stoichiometry to avoid azide dimerization.

- Validate cyclopropane ring stability via variable-temperature NMR in polar aprotic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.